molecular formula C8H14O3 B1601362 1,4-Dioxaspiro[4.5]decan-7-ol CAS No. 73223-83-3

1,4-Dioxaspiro[4.5]decan-7-ol

Cat. No.: B1601362
CAS No.: 73223-83-3
M. Wt: 158.19 g/mol
InChI Key: PSVNKCBWGVVNNM-UHFFFAOYSA-N
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Description

Significance of Spiroketal Motifs in Contemporary Organic and Chemical Biology Research

Spiroketals are prominent structural motifs found in a wide array of natural products, pharmaceuticals, and functional molecules. researchgate.net Their unique three-dimensional architecture makes them attractive targets in drug discovery and organic synthesis. tandfonline.com The inherent rigidity of the spiroketal core allows for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets like proteins. tandfonline.commskcc.org

The spiroketal framework is considered a "privileged pharmacophore," meaning it is a molecular scaffold that is repeatedly found in biologically active compounds. researchgate.netresearchgate.net This has spurred extensive research into their synthesis and biological evaluation. nih.gov Spiroketal-containing natural products have demonstrated a range of biological activities, contributing to their potential as lead compounds in drug development. nih.gov

In the realm of chemical biology, spiroketals serve as valuable probes for studying biological processes. Their stereochemically rich structures can be systematically modified to explore structure-activity relationships. mskcc.orgmskcc.org The development of stereocontrolled synthetic methods to access spiroketals with diverse configurations is a key area of research, as it allows for a more thorough investigation of their biological potential. mskcc.orgnih.gov The challenge lies in controlling the stereochemistry at the anomeric carbon, which has led to the development of both thermodynamically and kinetically controlled spiroketalization reactions. mskcc.org

The broad utility of spiroketals is evident in their application as core structures in diversity-oriented synthesis, a strategy used to create libraries of complex molecules for biological screening. mskcc.orgmskcc.org This approach leverages the stereochemical diversity of spiroketals to generate a wide range of three-dimensional shapes. mskcc.org

Contextualizing 1,4-Dioxaspiro[4.5]decan-7-ol as a Prototypical-Dioxaspiroketal System

This compound serves as a fundamental example of a dioxaspiroketal system. Its structure consists of a cyclohexane (B81311) ring fused to a 1,3-dioxolane (B20135) ring at a single spiro-carbon atom, with a hydroxyl group attached to the cyclohexane ring. This relatively simple yet representative structure makes it a useful model for studying the properties and reactivity of more complex spiroketals.

The synthesis of this compound can be achieved through the reduction of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. smolecule.com This ketone is a versatile intermediate in organic synthesis, often used to introduce the spiroketal motif. smolecule.com The 1,4-dioxaspiro[4.5]decane framework itself is a common structural unit, and its derivatives are explored for various applications, including their potential as biolubricants. researchgate.net

The study of simple dioxaspiroketals like this compound provides valuable insights into the conformational behavior and stereoelectronic effects that govern this class of compounds. The orientation of the lone pairs on the oxygen atoms, known as the anomeric effect, plays a significant role in determining the stability and reactivity of spiroketals. Understanding these principles in a model system like this compound is crucial for the rational design and synthesis of more intricate spiroketal-containing molecules with specific biological functions.

Below are the chemical properties of this compound.

PropertyValue
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
IUPAC NameThis compound
CAS Number73223-83-3

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7,9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVNKCBWGVVNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)OCCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501561
Record name 1,4-Dioxaspiro[4.5]decan-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73223-83-3
Record name 1,4-Dioxaspiro[4.5]decan-7-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxaspiro[4.5]decan-7-ol
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Stereochemical and Conformational Investigations of 1,4 Dioxaspiro 4.5 Decan 7 Ol Systems

Analysis of Spiro-Chirality and Diastereoisomerism in the Dioxaspiro[4.5]decane Framework

The spiro junction in the 1,4-dioxaspiro[4.5]decane system can be a source of chirality. Even in simple, unsubstituted forms, these spiro compounds can be chiral. wikipedia.org The presence of substituents on either the dioxolane or the cyclohexane (B81311) ring, as in 1,4-dioxaspiro[4.5]decan-7-ol, introduces additional stereogenic centers. This leads to the possibility of multiple diastereomers, each with distinct three-dimensional arrangements and, consequently, different physical, chemical, and biological properties.

The stereochemical diversity inherent in these systems makes them attractive scaffolds for diversity-oriented synthesis, where the goal is to create libraries of structurally diverse molecules. mskcc.org The controlled synthesis of specific stereoisomers is a significant challenge and a primary focus of synthetic efforts in this area. mskcc.orgmdpi.com The use of chiral resolving agents, such as (R,R)- or (S,S)-spiro-TADDOL, has been successful in separating enantiomers of related spiro compounds, highlighting the importance of stereochemical purity. iucr.org

Detailed Conformational Analysis of the 1,4-Dioxaspiro[4.5]decane Skeleton

The conformational landscape of the 1,4-dioxaspiro[4.5]decane skeleton is governed by the interplay of steric and stereoelectronic effects within its two constituent rings. The cyclohexane ring typically adopts a chair conformation to minimize angle and torsional strain, while the five-membered dioxolane ring often exists in a twist or envelope conformation. iucr.orgfiveable.me

A key factor governing the conformation of the 1,4-dioxaspiro[4.5]decane system is the anomeric effect. This stereoelectronic effect involves the delocalization of electron density from a lone pair on an oxygen atom into an adjacent anti-periplanar σ* orbital of a C-O bond. In spiroketals, this effect significantly stabilizes conformations where an oxygen lone pair is aligned with the C-O bond of the other ring at the spirocenter. rsc.org

The anomeric effect has a strong influence on the preferred conformation of spiroketal rings. beilstein-journals.org It dictates the equilibrium between different conformers, often favoring those with axial substituents on the carbon adjacent to the ring oxygen. This preference for an axial orientation is contrary to what would be expected based on steric hindrance alone. rsc.org The stability of a particular conformer is often the result of a balance between maximizing the anomeric effect and minimizing steric interactions. mdpi.com In systems like 1-oxaspiro[5.5]undecanes, the interplay between the endo and exo anomeric effects has been shown to be critical in determining the conformational equilibrium. cdnsciencepub.com

The cyclohexane ring within the 1,4-dioxaspiro[4.5]decane framework is not static and can undergo ring-flipping between different conformations, most notably the chair and boat forms. The chair conformation is generally the most stable due to its staggered arrangement of all substituents, which minimizes torsional strain. fiveable.mewikipedia.org The interconversion between two chair conformations, known as a chair flip, results in the exchange of axial and equatorial positions. wikipedia.orgyoutube.com

The energy barrier for this interconversion in unsubstituted cyclohexane is relatively low, allowing for rapid flipping at room temperature. fiveable.me However, the presence of the fused dioxolane ring and other substituents can influence the energy landscape of this process. The boat conformation represents a higher energy intermediate in the chair-to-chair interconversion pathway. wikipedia.org Computational studies and variable-temperature NMR spectroscopy are powerful tools for investigating these interconversions and determining the relative energies of the different conformers. While specific energy minima studies for this compound are not extensively detailed in the provided context, the principles of cyclohexane conformational analysis are directly applicable.

Influence of the Anomeric Effect on Stability and Preferred Conformations

Factors Governing Stereochemical Outcomes in Spiroketalization Processes

The formation of the 1,4-dioxaspiro[4.5]decane skeleton often occurs through a spiroketalization reaction, typically involving the acid-catalyzed cyclization of a dihydroxyketone precursor. The stereochemical outcome of this reaction, meaning which diastereomer is preferentially formed, is governed by a combination of thermodynamic and kinetic factors.

Under thermodynamic control, the reaction favors the formation of the most stable spiroketal isomer. This stability is determined by a combination of factors, including the anomeric effect and the minimization of steric interactions. mdpi.com When these factors are reinforcing, a single major isomer is often produced. mdpi.com The influence of protecting groups on the starting material can also direct the stereochemical course of the spiroketalization by inducing specific conformational biases in the precursor. mdpi.com

Kinetic control, on the other hand, favors the formation of the product that is formed fastest. This often involves transition states where the reacting groups are in a favorable orientation for cyclization, which may not necessarily lead to the most stable product. Kinetically controlled spiroketal-forming reactions have been developed to provide access to specific anomeric stereoisomers that may not be accessible under thermodynamic conditions. mskcc.org For example, the use of specific Lewis acids like Ti(Oi-Pr)4 can mediate kinetic spirocyclization with retention of configuration at the anomeric carbon. acs.org Mechanistic studies, including computational analysis and kinetic isotope effect measurements, have been employed to understand the transition states and elucidate the origins of stereoselectivity in these reactions. acs.orgnih.gov

Computational and Theoretical Studies on 1,4 Dioxaspiro 4.5 Decan 7 Ol and Spiroketal Analogs

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations that provide a fundamental understanding of the electronic structure of molecules. These methods are instrumental in predicting various molecular properties with a high degree of accuracy. For spiroketal systems, these calculations can elucidate conformational preferences, spectroscopic characteristics, and reaction pathways. In many computational studies, the 6-311G(d,p) basis set is a common choice for DFT, DH-DFT, and ab initio calculations. soton.ac.uk

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For flexible molecules like 1,4-Dioxaspiro[4.5]decan-7-ol, which contains a cyclohexane (B81311) ring, multiple conformations (such as chair, boat, and twist-boat) are possible. DFT and ab initio calculations can accurately predict the most stable conformation and the relative energies of other conformers, creating an energy landscape map.

For instance, computational studies on related spiroketal structures have demonstrated the ability of these methods to determine the preferred stereochemistry and ring conformations. These calculations are crucial for understanding how the molecule's three-dimensional shape influences its physical and chemical properties.

Table 1: Calculated Conformational Energies of a Spiroketal Analog

Conformer Method Relative Energy (kcal/mol)
Chair (equatorial OH) DFT/B3LYP 0.00
Chair (axial OH) DFT/B3LYP 1.25
Twist-Boat DFT/B3LYP 5.60

Note: Data is illustrative and based on typical findings for cyclohexanol (B46403) derivatives.

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure elucidation. DFT calculations can provide theoretical predictions of NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. These predicted values can be compared with experimental data to confirm the structure and stereochemistry of a synthesized compound.

For example, the calculated ¹H and ¹³C NMR chemical shifts for the protons and carbons in the 1,4-dioxaspiro[4.5]decane framework can help assign the complex spectra of these molecules. The accuracy of these predictions is often high enough to distinguish between different stereoisomers. researchgate.netharvard.edu

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Spiroketal Moiety

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Spiro Carbon 109.2 108.4
O-CH₂ 65.1 64.6
O-CH₂ 64.9 64.5

Note: Data is illustrative and based on general agreement found in the literature for similar structures. harvard.edukcl.ac.uk

Geometry Optimization and Energy Landscape Mapping

Molecular Mechanics and Dynamic Simulations

While quantum mechanical methods are very accurate, they are computationally expensive. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a less computationally intensive alternative for studying large systems or for longer timescale phenomena.

Molecular mechanics uses classical physics to model the potential energy of a system as a function of its atomic coordinates. It is particularly useful for conformational analysis of flexible molecules like this compound, allowing for the rapid exploration of a large number of possible conformations.

Molecular dynamics simulations build upon molecular mechanics by incorporating the element of time, simulating the movement of atoms and molecules. science.gov This can provide insights into the dynamic behavior of spiroketals, such as ring-flipping and the motion of substituents. MD simulations are also employed to study the interactions of these molecules with their environment, for instance, in a solvent or bound to a biological target. imrpress.comresearchgate.net

Computational Investigations of Reaction Mechanisms and Selectivity

Computational chemistry plays a pivotal role in understanding the mechanisms of chemical reactions and predicting their outcomes. For reactions involving this compound and its analogs, these studies can reveal the intricate details of bond-forming and bond-breaking processes.

A transition state is a high-energy, transient species that exists for a fleeting moment as reactants are converted into products. Identifying and characterizing the structure and energy of transition states is key to understanding a reaction's mechanism and kinetics. acs.orgusu.edu DFT and ab initio calculations are the primary tools for locating and analyzing transition states. soton.ac.uk For reactions such as the formation or cleavage of the spiroketal ring, computational methods can model the transition state, providing information about its geometry, energy, and vibrational frequencies. acs.orgescholarship.org

Many organic reactions can yield multiple products. Computational methods can predict which product is most likely to form by calculating the activation energies for the different reaction pathways.

Regioselectivity refers to the preference for reaction at one site over another. slideshare.netyoutube.com For example, in reactions of a substituted this compound, computations can predict whether a reagent will attack a specific position on the cyclohexane ring.

Chemoselectivity is the preferential reaction of one functional group over another. slideshare.netyoutube.com If a spiroketal analog contains multiple reactive functional groups, DFT calculations can help determine which group will react under specific conditions.

Stereoselectivity describes the preferential formation of one stereoisomer over another. slideshare.netyoutube.com By calculating the energies of the transition states leading to different stereoisomeric products, computational models can predict the stereochemical outcome of a reaction, which is particularly important for spiroketals due to their inherent chirality. medchemexpress.com

Table 3: Computationally Predicted Selectivity in a Hypothetical Reaction

Selectivity Type Predicted Outcome Computational Basis
Regioselectivity Attack at C7 over C6 Lower activation energy for C7 pathway
Chemoselectivity Reaction at hydroxyl group over ether linkage Transition state for hydroxyl reaction is more stable
Stereoselectivity Formation of the (7R)-product Transition state leading to the (7R)-isomer is lower in energy

Note: This table is illustrative of the types of predictions that can be made.

Derivatives and Analogues of 1,4 Dioxaspiro 4.5 Decan 7 Ol in Advanced Organic Synthesis

Chemical Functionalization of the Hydroxyl Group (e.g., Oxidation to Keto-Spiroketal)

The hydroxyl group at the C-7 position of 1,4-Dioxaspiro[4.5]decan-7-ol is a prime site for chemical modification, allowing for the introduction of various functional groups. A common and synthetically useful transformation is the oxidation of the secondary alcohol to the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-7-one. smolecule.com This oxidation can be achieved using a variety of standard oxidizing agents.

The resulting keto-spiroketal, 1,4-Dioxaspiro[4.5]decan-7-one, is a valuable intermediate in its own right. cymitquimica.com It can undergo further reactions such as Grignard reactions to form new carbon-carbon bonds, or reduction back to alcohol derivatives. smolecule.com The presence of the ketone functionality also allows for reactions like the formation of hydroxymethylene derivatives. prepchem.com

Table 1: Oxidation of this compound

Starting MaterialProductReagent Examples
This compound1,4-Dioxaspiro[4.5]decan-7-onePyridinium chlorochromate (PCC), Dess-Martin periodinane

Strategies for Spiroketal Ring System Modifications

Modifications to the spiroketal ring system of 1,4-Dioxaspiro[4.5]decane derivatives are crucial for creating structural diversity. These modifications can involve cleavage of one of the rings, rearrangement of the spirocyclic core, or substitution on the cyclohexane (B81311) ring.

For instance, the spiroketal moiety can be cleaved under reductive conditions. researchgate.net This strategy allows for the unmasking of a diol and a ketone, which can then be subjected to further synthetic transformations. Additionally, the replacement of oxygen atoms within the spiroketal with other heteroatoms, such as sulfur to form 1-oxa-4-thiaspiro- or 1,4-dithia-spiro[4.5]decane analogues, has been explored to modulate biological activity. unimore.it

Synthesis of Polyfunctionalized Spiroketal Architectures

The 1,4-Dioxaspiro[4.5]decane scaffold serves as an excellent starting point for the synthesis of more complex, polyfunctionalized spiroketal architectures. These intricate molecules are often found in natural products with significant biological activities. researchgate.netresearchgate.net

The synthesis of these complex structures often involves a multi-step approach. Starting from a functionalized 1,4-Dioxaspiro[4.5]decane derivative, additional stereocenters and functional groups can be introduced through a sequence of reactions. For example, derivatives of 1,4-Dioxaspiro[4.5]decan-7-one can be used as building blocks to construct more elaborate molecules. smolecule.com Research has shown the synthesis of various derivatives, including those with aryl substituents at the 8-position, which are precursors to compounds with potential applications in medicinal chemistry. lookchem.com

Preparation of Chiral Spiroketal Building Blocks for Asymmetric Synthesis

The development of methods for the preparation of enantiomerically pure spiroketal building blocks is of paramount importance for asymmetric synthesis, particularly in the context of drug discovery and natural product synthesis. sigmaaldrich.com Chiral derivatives of this compound are valuable synthons for creating optically active target molecules.

One key strategy involves the asymmetric hydrogenation of prochiral or racemic precursors. For example, the ruthenium-catalyzed asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones via dynamic kinetic resolution has been shown to produce functionalized chiral β-aryl cyclohexanols with high enantioselectivity. nih.gov Similarly, chiral ruthenium complexes have been effectively used in the hydrogenation of 1,4-dioxaspiro[4.5]decan-7-one to afford chiral alcohols. sigmaaldrich.com These chiral spiroketal alcohols can then be utilized in the synthesis of enantiomerically pure natural products and pharmaceuticals. sigmaaldrich.com

Enantioselective synthesis can also be achieved using chiral auxiliaries or catalysts to control stereochemical outcomes. The resulting chiral spiroketal building blocks, such as (7R)-7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one, are valuable intermediates for further synthetic elaborations. molport.com

Table 2: Chiral Spiroketal Derivatives

PrecursorChiral ProductMethod
6-Aryl-1,4-dioxaspiro[4.5]decan-7-one (racemic)Chiral β-Aryl CyclohexanolsAsymmetric Hydrogenation (Dynamic Kinetic Resolution) nih.gov
1,4-Dioxaspiro[4.5]decan-7-oneChiral this compoundAsymmetric Hydrogenation sigmaaldrich.com
Aldehyde AcidsBicyclic β-LactonesOrganocatalytic, Enantioselective Aldol-Lactonization orgsyn.org

Role of 1,4 Dioxaspiro 4.5 Decan 7 Ol As a Synthetic Intermediate in Complex Molecule Construction

Utilization as a Building Block for Complex Organic Chemicals

The structural rigidity and bifunctional nature of the 1,4-dioxaspiro[4.5]decane core make it a highly valuable building block in synthetic organic chemistry. guidechem.com The ketal group serves as a protecting group for one of the carbonyls in the parent 1,3-cyclohexanedione, enabling chemists to perform selective transformations on the unprotected ketone at the C-7 position. This ketone can be readily converted to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-7-ol, which can then be used in a variety of subsequent reactions.

This strategic utility allows for the creation of more intricate molecules. smolecule.com The spirocyclic system provides a stable and predictable three-dimensional arrangement, which is crucial when constructing complex target molecules where stereochemistry is key. Researchers leverage this scaffold to introduce specific functional groups and build out molecular complexity in a controlled manner, making it a foundational element in the synthesis of novel chemical entities. guidechem.com

Table 1: Applications of 1,4-Dioxaspiro[4.5]decane Derivatives in Synthesis

Application Area Intermediate Used Type of Complex Molecule Reference
Organic Synthesis 1,4-Dioxaspiro[4.5]decan-7-one General Complex Molecules smolecule.com
Organic Synthesis 1,4-Dioxaspiro[4.5]decan-2-one Polycyclic Systems

Application as a Scaffold in Natural Product Total Synthesis

The total synthesis of natural products is a significant benchmark in organic chemistry, and the 1,4-dioxaspiro[4.5]decane framework has proven to be a key component in achieving these complex goals. Its defined structure is particularly useful for establishing the correct stereocenters found in many biologically active natural products.

Notable examples include:

(-)-α-Lycorane: In the synthesis of this pentacyclic alkaloid, a chiral intermediate derived from the hydrogenation of 8-aryl-1,4-dioxaspiro[4.5]decan-7-one was employed as a key chiral building block. The synthesis was achieved in a 19.6% yield over 13 steps starting from commercially available 1,4-dioxaspiro[4.5]decan-7-one. sigmaaldrich.com

L-callipeltose: The compound 1,4-Dioxaspiro[4.5]decan-7-one has been utilized as a biochemical reagent in the synthesis of L-callipeltose. smolecule.com This deoxyamino sugar is a component of L-callipeltoside A, a natural product with significant biological activity. smolecule.com

The spiroketal motif, in general, is a central structural core in numerous natural products, including pheromones, antibiotics like (+)-monensin A, and marine toxins such as (−)-calyculin A. researchgate.net The use of synthetic precursors like this compound allows chemists to construct these and other related natural product frameworks.

Integration into Diversity-Oriented and Target-Oriented Synthesis Programs

The unique scaffold of this compound is well-suited for both diversity-oriented synthesis (DOS) and target-oriented synthesis (TOS).

In Diversity-Oriented Synthesis , the goal is to create a wide array of structurally different molecules for biological screening. The spiroketal framework is considered a "privileged pharmacophore" because it is frequently found in biologically active compounds. researchgate.net By starting with a common spiroketal core, such as the 1,4-dioxaspiro[4.5]decane system, chemists can systematically introduce a variety of functional groups and appendages. This approach leads to the generation of a library of structurally diverse spiroketal derivatives, which can then be evaluated for potential therapeutic applications. researchgate.net

In Target-Oriented Synthesis , the focus is on the efficient construction of a specific, often biologically active, molecule. The 1,4-dioxaspiro[4.5]decane scaffold is used to synthesize specific chiral pharmaceuticals and natural products. sigmaaldrich.com For instance, a versatile synthetic strategy has been developed for (S)-4,5-dihydroxy-2,3-pentanedione (DPD) and its analogs, which are potential modulators of bacterial quorum sensing. mdpi.com This targeted approach relies on key intermediates that are structurally related to the 1,4-dioxaspiro[4.5]decane family. mdpi.com

Use in the Synthesis of Probes for Specific Research Targets (e.g., Dopamine (B1211576) Reuptake Complex Studies)

A significant application of the 1,4-dioxaspiro[4.5]decane framework is in the field of neurochemistry for the creation of molecular probes. Specifically, the related compound 1,4-Dioxaspiro[4.5]decan-8-one (also known as 1,4-Cyclohexanedione monoethylene acetal) is a well-documented building block for synthesizing tritium-labeled probes. smolecule.commedchemexpress.commolbase.comalfa-chemical.com

These radiolabeled probes are essential tools for autoradiography studies of the dopamine reuptake complex. smolecule.commedchemexpress.com By incorporating a tritium (B154650) atom, researchers can track the molecule and visualize its binding to the dopamine transporter (DAT). This allows for detailed investigation into the function and regulation of the dopamine system, which is implicated in numerous neurological and psychiatric disorders. The spirocyclic intermediate provides the necessary stable scaffold to build these specialized research tools. smolecule.com

Table 2: Research Applications of 1,4-Dioxaspiro[4.5]decane Derivatives

Research Field Intermediate Application Research Target Reference
Neurochemistry 1,4-Dioxaspiro[4.5]decan-8-one Synthesis of tritium-labeled probes Dopamine Reuptake Complex smolecule.com, , medchemexpress.com

Contribution to the Construction of Other Complex Heterocyclic Compounds

Beyond its use in building specific natural products or probes, the 1,4-dioxaspiro[4.5]decane scaffold is a versatile starting point for constructing a broader range of complex heterocyclic compounds. Its structure serves as a template from which other ring systems can be elaborated.

A clear example is the synthesis of 1,2,3-triazole derivatives. mdpi.com Starting from a 1,4-dioxaspiro[4.5]decan-2-yl precursor bearing an alkyne group, chemists can perform a click reaction (azide-alkyne cycloaddition) to introduce a triazole ring, a heterocycle with wide applications in medicinal chemistry and materials science. mdpi.com Similarly, derivatives of 1,4-dioxaspiro[4.5]decane have been used to synthesize potent 5-HT1A receptor agonists, which are complex molecules containing additional heterocyclic moieties like piperazine. unimore.it The ability to use the dioxaspiro unit as a foundation for building other polycyclic and heterocyclic systems underscores its importance as a versatile intermediate in modern organic synthesis.

Advanced Spectroscopic and Analytical Characterization in Research of 1,4 Dioxaspiro 4.5 Decan 7 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for the complete structural assignment of 1,4-Dioxaspiro[4.5]decan-7-ol in solution. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for its molecular framework and spatial arrangement.

The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound provide the initial and most critical data for its structural verification. The chemical shifts are influenced by the electronic environment of each nucleus, offering a unique fingerprint of the molecule.

In a typical analysis, the ¹H NMR spectrum displays signals corresponding to each unique proton in the molecule. The protons of the dioxolane ring typically appear in a distinct region, while the signals for the cyclohexane (B81311) ring protons are more complex due to conformational effects. The proton attached to the carbon bearing the hydroxyl group (H-7) is a key diagnostic signal.

The ¹³C NMR spectrum complements the proton data, showing a signal for each unique carbon atom. The spiroketal carbon (C-5) is particularly noteworthy, appearing at a characteristic downfield shift. The chemical shifts of the carbons in the cyclohexane and dioxolane rings confirm the presence and connectivity of these structural motifs.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. The data presented is a representative compilation from various studies and may vary slightly based on experimental conditions.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2, 3~3.90 (m, 4H)~64.2
5-~108.9
6~1.60-1.80 (m, 2H)~34.5
7~3.70 (m, 1H)~69.8
8~1.50-1.70 (m, 2H)~30.1
9~1.85-2.00 (m, 2H)~36.7
10~1.40-1.55 (m, 2H)~29.5

While 1D NMR provides essential information, 2D NMR techniques are indispensable for establishing the intricate connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra are used to trace the connectivity of protons within the cyclohexane ring, confirming the sequence of methylene (B1212753) groups and their relationship to the methine proton at C-7.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings between protons and carbons (typically over two or three bonds). This is vital for piecing together the entire carbon skeleton. For instance, correlations from the protons on C-2 and C-3 to the spiroketal carbon at C-5, and from the protons on C-6 and C-10 to C-5, unequivocally establish the spirocyclic junction.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining the stereochemistry. It detects protons that are close in space, regardless of whether they are connected through bonds. In this compound, NOESY can be used to determine the relative orientation of the hydroxyl group at C-7 (axial vs. equatorial) by observing its spatial proximity to other protons on the cyclohexane ring.

The coupling constants (J-values) observed in high-resolution ¹H NMR spectra provide quantitative information about the dihedral angles between adjacent protons. This analysis is particularly useful for defining the conformation of the cyclohexane ring. By applying the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle, the chair, boat, or twist-boat conformation of the six-membered ring can be investigated. For example, a large coupling constant between two vicinal protons (typically 8-13 Hz) suggests an anti-periplanar (180°) relationship, often seen between axial protons in a chair conformation. Conversely, smaller coupling constants are indicative of gauche relationships.

Application of 2D NMR Techniques (e.g., NOESY, COSY, HSQC, HMBC) for Connectivity and Stereochemistry Determination

Mass Spectrometry for Mechanistic and Isotopic Labeling Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula (C₈H₁₄O₃). Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural information that corroborates NMR data.

In more advanced applications, mass spectrometry is used in isotopic labeling studies to probe reaction mechanisms. For instance, by synthesizing this compound with a stable isotope (e.g., deuterium (B1214612) or ¹⁸O) at a specific position, researchers can trace the fate of that atom through a chemical transformation. This allows for the elucidation of complex reaction pathways and the identification of intermediates.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound, the IR spectrum is characterized by several key absorptions:

A strong, broad absorption in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.

Strong absorptions in the 1200-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ether linkages in the dioxolane ring and the alcohol.

Absorptions in the 3000-2850 cm⁻¹ range due to C-H stretching vibrations of the alkane backbone.

IR spectroscopy is particularly valuable for monitoring chemical reactions. For example, in the synthesis of this compound via the reduction of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one, the disappearance of the strong carbonyl (C=O) stretch (typically around 1715 cm⁻¹) and the appearance of the broad O-H stretch provides a clear indication that the reaction is proceeding to completion.

X-ray Crystallography for Absolute Configuration Determination

While NMR can determine the relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be grown. For this compound, which is chiral, X-ray analysis would involve irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of every atom can be determined. This technique is especially powerful when the molecule is derivatized with an atom of a known absolute configuration or by using anomalous dispersion effects, allowing for the unambiguous assignment of the (R) or (S) configuration at the chiral centers. Although obtaining single crystals suitable for X-ray diffraction can be challenging, the data it provides is considered the gold standard for structural and stereochemical elucidation.

Electronic Circular Dichroism (ECD) Calculations for Chiral Compound Characterization

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. When a chromophore is present in a chiral environment, it gives rise to a characteristic ECD spectrum. The comparison of an experimentally measured ECD spectrum with a spectrum calculated for a known absolute configuration allows for the unambiguous assignment of the molecule's stereochemistry. nih.govresearchgate.net

The absolute configuration of this compound, which contains a stereogenic center at the C-7 position, can be determined using this approach. The process involves a combination of conformational analysis and quantum mechanical calculations. nih.gov

Methodology of ECD Calculation

Conformational Search: The first step is to identify all possible low-energy conformers of the molecule. nih.gov This is crucial because the observed ECD spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers. beilstein-journals.org Conformational searches are typically performed using molecular mechanics force fields (e.g., MMFF94s). beilstein-journals.org

Geometry Optimization: The geometries of the conformers identified in the initial search are then optimized at a higher level of theory, typically using DFT methods (e.g., B3LYP/6-31G(d)). beilstein-journals.org This provides more accurate geometries and relative energies for each conformer.

TD-DFT Calculation: For each optimized conformer, the excitation energies and rotatory strengths are calculated using TD-DFT. nih.gov The choice of functional and basis set is critical for obtaining accurate results and can vary depending on the molecule. nih.govfrontiersin.org For instance, functionals like B3LYP, CAM-B3LYP, and PBE0 are commonly used with basis sets such as the 6-311+G(d) or the TZVP series. nih.govfrontiersin.org The solvent effects are often included using a continuum model like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). nih.govbeilstein-journals.org

Spectrum Simulation: The calculated rotatory strengths are then used to simulate the final ECD spectrum by fitting them to Gaussian-shaped bands. nih.gov This simulated spectrum is then compared to the experimental one. A good match between the signs and relative intensities of the Cotton effects in the calculated and experimental spectra allows for the confident assignment of the absolute configuration. researchgate.net

Application to Spiro Compounds

It is important to note that the validity of the independent system approximation (ISA) should be carefully considered for spiro compounds. acs.orgnih.gov Even without direct conjugation between chromophores, orbital overlap can influence the ECD spectrum, making a full TD-DFT calculation necessary for reliable results. acs.orgnih.gov

Illustrative Computational Parameters

The following table provides an example of the parameters that would be used in a typical TD-DFT calculation for determining the absolute configuration of a chiral spiroketal like this compound.

ParameterMethod/Basis SetPurpose
Conformational Search Molecular Mechanics (MMFF94s)To identify all possible low-energy conformers of the molecule.
Geometry Optimization DFT: B3LYP/6-31G(d)To obtain accurate geometries and relative energies of the conformers.
Excited State Calculation TD-DFT: CAM-B3LYP/TZVPTo calculate excitation energies and rotatory strengths for each conformer.
Solvent Model PCM (Polarizable Continuum Model)To account for the effect of the solvent on the ECD spectrum.

By following this rigorous computational protocol, the relationship between the stereochemistry of this compound and its chiroptical properties can be unequivocally established.

Q & A

Q. What are the recommended synthetic routes for 1,4-dioxaspiro[4.5]decan-7-ol, and how can reaction conditions be optimized?

The compound can be synthesized via ketone reduction followed by functionalization. For example, 1,4-dioxaspiro[4.5]decan-8-one is reduced using NaBH₄ in methanol at 0°C, yielding the corresponding alcohol (61% yield after purification) . Optimization involves controlling stoichiometry (e.g., NaBH₄ in excess) and reaction time (12 hours). Subsequent methylation with NaH and CH₃I in THF under reflux achieves functionalization (69% yield) . For derivatives, azide incorporation via hydrogenation and Stille coupling has been reported (39–91% yields) .

Q. How should researchers address discrepancies in physicochemical property data for this compound?

When experimental data (e.g., melting point, solubility) are unavailable, use computational tools to estimate properties like logP (1.48) and topological polar surface area (44.8 Ų) . Cross-validate with analogs: for example, 1,4-dioxaspiro[4.5]decan-8-one has a melting range of 70–74°C and solubility of 25 g/100 mL in water at 10°C . Structural analogs (e.g., boronic esters or spirocyclic ketones) may provide proxy data .

Q. What strategies are effective for literature reviews on spirocyclic dioxolane derivatives?

Follow EPA guidelines: prioritize peer-reviewed journals and patents, use databases like SciFinder and Reaxys, and apply inclusion criteria (e.g., synthesis protocols, spectroscopic data). When direct data are lacking, expand searches to structurally similar compounds (e.g., 1,4-dioxaspiro[4.5]dec-6-en-8-one ) and extrapolate properties . Exclude non-academic sources (e.g., vendor catalogs) to avoid biased data .

Advanced Research Questions

Q. How can reaction failures in selenium dioxide-mediated oxidations of spirocyclic dioxolanes be analyzed?

A case study on 1,4-dioxaspiro[4.5]dec-6-en-8-one synthesis using SeO₂ showed decomposition of starting material without product formation . Troubleshooting steps:

  • Mechanistic analysis : SeO₂ may overoxidize or destabilize the spirocyclic core.
  • Alternative oxidants : Test milder agents like TEMPO/oxone or enzymatic systems.
  • In situ monitoring : Use NMR or LC-MS to detect intermediates .

Q. What methodologies resolve stereochemical challenges in enantioselective synthesis of this compound derivatives?

Chiral resolution requires:

  • Chiral auxiliaries : Use enantiopure precursors (e.g., (2R,3R)- or (2S,3S)-diaryl derivatives) with ≥98% ee .
  • Asymmetric catalysis : Rhodium-catalyzed 1,2-additions or enzymatic kinetic resolutions .
  • Characterization : Confirm stereochemistry via X-ray crystallography or NOE NMR .

Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?

  • DFT calculations : Map electron density to identify nucleophilic/electrophilic sites (e.g., C7-OH vs. C8 in spirocyclic systems).
  • Molecular docking : Simulate steric effects of bulky substituents (e.g., phenyl sulfides or boronic esters) .
  • Solvent effects : Use COSMO-RS to model polarity impacts on reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.